molecular formula C22H26ClN3O4S2 B2595396 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride CAS No. 1215558-96-5

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride

Cat. No.: B2595396
CAS No.: 1215558-96-5
M. Wt: 496.04
InChI Key: MRSKYEKSKDNFID-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the morpholinoethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a morpholinoethyl halide under basic conditions.

    Introduction of the phenylsulfonyl group: This can be done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base.

    Formation of the propanamide: The final step involves the amidation reaction to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2.ClH/c26-21(10-17-31(27,28)18-6-2-1-3-7-18)25(12-11-24-13-15-29-16-14-24)22-23-19-8-4-5-9-20(19)30-22;/h1-9H,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKYEKSKDNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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